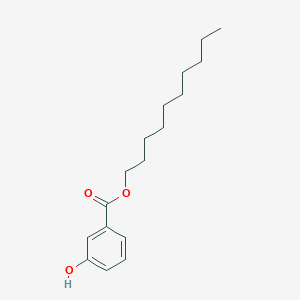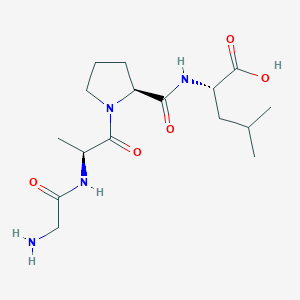
H-Gly-Ala-Pro-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Gly-Ala-Pro-Leu-OH is a tetrapeptide consisting of the amino acids glycine, alanine, proline, and leucine Peptides like this one are short chains of amino acids linked by peptide bonds, which are formed between the carboxyl group of one amino acid and the amino group of another
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ala-Pro-Leu-OH typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and methyl or benzyl esters for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of the first amino acid (glycine) is activated using reagents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.
Coupling Reaction: The activated carboxyl group reacts with the amino group of the next amino acid (alanine) to form a peptide bond. This process is repeated for the remaining amino acids (proline and leucine).
Deprotection: After the peptide chain is assembled, the protecting groups are removed using specific reagents like trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
In industrial settings, the synthesis of peptides like This compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of peptides on a larger scale.
化学反応の分析
Types of Reactions
H-Gly-Ala-Pro-Leu-OH: can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by enzymes or acidic/basic conditions, breaking the tetrapeptide into individual amino acids.
Oxidation and Reduction: Specific amino acids within the peptide, such as proline, can undergo oxidation or reduction reactions.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical reagents like hydrochloric acid (HCl) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Hydrolysis: Glycine, alanine, proline, and leucine.
Oxidation/Reduction: Modified amino acids with altered functional groups.
科学的研究の応用
H-Gly-Ala-Pro-Leu-OH: has various applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.
作用機序
The mechanism of action of H-Gly-Ala-Pro-Leu-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins, influencing various cellular pathways. The specific sequence of amino acids determines the peptide’s binding affinity and specificity for its molecular targets.
類似化合物との比較
H-Gly-Ala-Pro-Leu-OH: can be compared with other tetrapeptides like H-Gly-Ala-Pro-Gly-OH or H-Gly-Ala-Pro-Val-OH . The unique sequence of amino acids in This compound imparts distinct properties, such as hydrophobicity, stability, and biological activity. Similar compounds include:
- H-Gly-Ala-Pro-Gly-OH
- H-Gly-Ala-Pro-Val-OH
- H-Gly-Ala-Pro-Phe-OH
特性
分子式 |
C16H28N4O5 |
|---|---|
分子量 |
356.42 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |
InChIキー |
SUCZGAQPOWQATN-SRVKXCTJSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


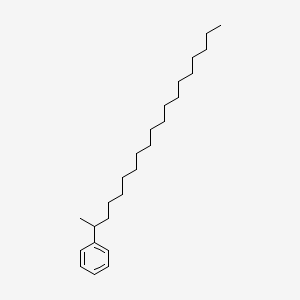
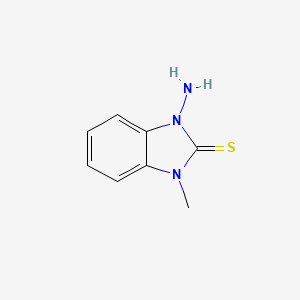
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
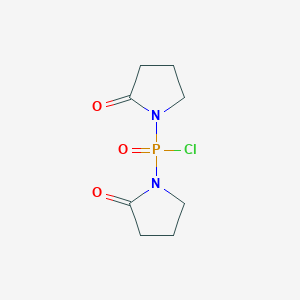
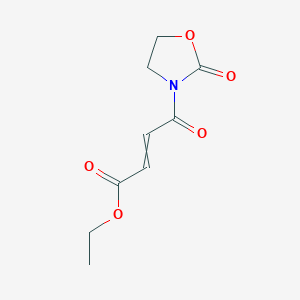
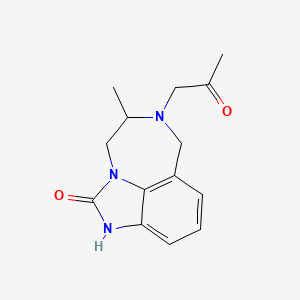
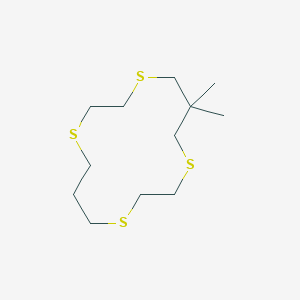
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)

